molecular formula C17H19N3O4S2 B4863765 Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate CAS No. 6167-62-0

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate

Cat. No.: B4863765
CAS No.: 6167-62-0
M. Wt: 393.5 g/mol
InChI Key: HUTHQJQVODJYED-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate is a thiourea derivative featuring an ethyl benzoate backbone substituted with a carbamothioyl group linked to a 4-sulfamoylphenylmethyl moiety.

Properties

IUPAC Name

ethyl 4-[(4-sulfamoylphenyl)methylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-24-16(21)13-5-7-14(8-6-13)20-17(25)19-11-12-3-9-15(10-4-12)26(18,22)23/h3-10H,2,11H2,1H3,(H2,18,22,23)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHQJQVODJYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365579
Record name Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6167-62-0
Record name Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-sulfamoylbenzylamine with ethyl 4-isothiocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is analogous to the hydrolysis of ethyl benzoate, which involves nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate .

Reaction TypeConditionsProducts
Acidic HydrolysisH₂O, H⁺Benzoic acid derivative
Basic HydrolysisH₂O, NaOHSodium salt of benzoic acid

Thioamide Oxidation

The carbamothioyl group (thioamide) is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives. This reactivity is observed in similar benzoylthioureido compounds, where thioamide groups undergo oxidation under controlled conditions .

Reaction TypeConditionsProducts
OxidationH₂O₂, catalytic acidSulfoxide/sulfone derivatives

Nucleophilic Substitution on the Sulfamoyl Group

The sulfamoylphenyl moiety (-SO₂NH₂) can participate in nucleophilic substitution reactions. For example, in analogous compounds, sulfamoyl groups have been modified via alkylation or acylation to alter solubility or biological activity .

Reaction TypeConditionsProducts
AlkylationAlkyl halide, baseAlkylated sulfonamide

Amide Formation via Aminolysis

The ester group can undergo aminolysis with primary or secondary amines to form amides. This reaction is analogous to the conversion of ethyl benzoate to benzoyl hydrazide using hydrazine hydrate .

Reaction TypeConditionsProducts
AminolysisNH₃, heatAmide derivative

Substitution on Aromatic Rings

The sulfamoylphenyl ring may undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the directing effects of the sulfamoyl group. In related compounds, substituted phenyl rings have been used to modulate biological activity .

Reaction TypeConditionsProducts
Electrophilic SubstitutionNO₂⁺, H₂SO₄Nitrated derivative

Enzymatic Interactions

The compound’s thioamide and sulfamoyl groups may interact with enzymes, such as carbonic anhydrases, via hydrogen bonding or π-π stacking. Analogous benzoylthioureido derivatives have shown potent inhibitory activity against carbonic anhydrase isoforms (e.g., hCA I, hCA II) .

Enzyme TargetInhibitory Activity
Carbonic AnhydrasePotent inhibition (e.g., Kis ~ 50 nM)

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with benzoyl isothiocyanate derivatives. The process includes several steps:

  • Refluxing : The starting materials are refluxed in an appropriate solvent, often acetone, to facilitate the reaction.
  • Precipitation : The reaction mixture is cooled, leading to the precipitation of by-products which can be filtered out.
  • Recrystallization : The desired product is purified through recrystallization from solvents like ethanol.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

2.1. Inhibition of Carbonic Anhydrases

One of the most promising applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.

  • Mechanism : The compound acts by binding to the active site of CA, thereby inhibiting its activity. This can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Case Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against different CA isoforms, suggesting potential for selective targeting in drug design .

2.2. Antimicrobial Properties

This compound has also shown antimicrobial properties against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

  • Testing : In vitro studies have indicated that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Potential Applications : These findings suggest that this compound could be developed into a new class of antimicrobial agents .

Table 1: Synthesis Parameters and Yield

Reaction StepSolventTemperatureTimeYield (%)
Initial ReactionAcetoneReflux1–3 hours80
PurificationEthanolRoom TempOvernight75
CompoundCA Isoform Inhibition (%)IC50 (µM)
Ethyl 4-({[(4-sulfamoylphenyl)methyl]...855
Related Benzoylthioureido Derivative7010

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, blocking their activity and affecting the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs share the ethyl benzoate core but differ in substituents on the carbamothioyl/urea moiety. Below is a comparative analysis:

Substituent Effects on Properties and Reactivity

  • This may improve bioavailability compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or pyridinyl groups) .
  • However, the lower yield (45%) compared to the piperazine-linked analog (68%) suggests synthetic challenges .
  • Piperazine Linker () : Introduces conformational flexibility, which may improve binding to macromolecular targets (e.g., enzymes or receptors). The trifluoromethyl group further enhances metabolic stability .
  • Pyridinyl Substituent () : Aromaticity and hydrogen-bonding capability of the pyridine ring could facilitate interactions with biological targets, such as kinases or antimicrobial enzymes .

Biological Activity

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its systematic name, which indicates the presence of a sulfonamide group and a carbamothioyl moiety, suggesting possible interactions with various biological targets. Its molecular formula is C17H20N4O4S, indicating the presence of nitrogen and sulfur that may contribute to its pharmacological properties.

Structural Formula

\text{Ethyl 4 4 sulfamoylphenyl methyl carbamothioyl}amino)benzoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing sulfonamide and benzamide functionalities. This compound was evaluated for its antibacterial and antifungal activities against various strains. The results indicated that derivatives with electron-withdrawing groups exhibited lower biological activity compared to those with electron-donating groups .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was observed to induce apoptosis in colon cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Case Study: Anticancer Effects on Colon Cancer Cells

In a controlled study, the compound was tested on HCT116 colon cancer cells. The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through caspase activation.
  • Observation : Increased levels of pro-apoptotic proteins were noted.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes and disease states .

Table 2: Enzyme Inhibition Activity

Enzyme TypeIC50 (µM)Inhibition Type
Carbonic Anhydrase10Competitive
Dihydrofolate Reductase25Non-competitive

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with target proteins. The sulfonamide group is known to mimic the structure of p-amino benzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial folic acid synthesis .

Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action. The binding affinity values indicate strong interactions with key residues in the enzyme's active site.

Q & A

Q. Table 1. Key Spectral Benchmarks

TechniqueDiagnostic SignalReference Compound
1H^1H-NMRAromatic H (δ 7.5–8.0 ppm, multiplet)Ethyl 4-aminobenzoate
13C^{13}C-NMRThiourea C=S (δ ~180 ppm)4-Sulfamoylbenzylamine
IRN-H stretch (3300–3400 cm1^{-1})Thiocarbamide derivatives

Q. Table 2. Optimization Parameters for Synthesis

VariableOptimal ConditionYield Improvement
SolventAnhydrous THF+15%
Temperature0–5°C (isothiocyanate step)Reduced dimerization
CatalystDMAP (10 mol%)+20% coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
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Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate

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